molecular formula C26H21ClN2O5 B2702281 Methyl 2-{[6-(2-chlorobenzamido)-2-(4-methoxyphenyl)quinolin-4-YL]oxy}acetate CAS No. 1358513-24-2

Methyl 2-{[6-(2-chlorobenzamido)-2-(4-methoxyphenyl)quinolin-4-YL]oxy}acetate

Cat. No.: B2702281
CAS No.: 1358513-24-2
M. Wt: 476.91
InChI Key: ZPXOACKGWRACKQ-UHFFFAOYSA-N
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Description

Methyl 2-{[6-(2-chlorobenzamido)-2-(4-methoxyphenyl)quinolin-4-YL]oxy}acetate is a useful research compound. Its molecular formula is C26H21ClN2O5 and its molecular weight is 476.91. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical Calculations and Corrosion Inhibition

Research involving quinoxalines, such as the study by Zarrouk et al., employs quantum chemical calculations to explore their efficiency as corrosion inhibitors. The relationship between molecular structure and inhibition efficiency is a key focus, with parameters like the highest occupied molecular orbital energy and the lowest unoccupied molecular orbital energy being significant (Zarrouk et al., 2014).

Synthesis and Characterization of New Compounds

Saeed et al. discuss the synthesis and characterization of new N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and their applications, highlighting the significance of such compounds in creating new materials with potential applications in various fields (Saeed et al., 2014).

Fluorescent Labeling Reagents

Hirano et al. have developed novel fluorophores based on quinolone structures, such as 6-Methoxy-4-quinolone, highlighting their utility in biomedical analysis due to strong fluorescence and stability across a wide pH range. This suggests potential research applications in labeling and tracking biological molecules (Hirano et al., 2004).

Antimicrobial Efficacy

The study on quinoline-based compounds by IOSR Journals et al. explores their antimicrobial efficacy, pointing to the potential of similar structures in contributing to the development of new antibacterial and antifungal agents (IOSR Journals et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. As there is no information available about this compound being used in a biological context, its mechanism of action is unknown .

Safety and Hazards

Without specific experimental data or safety assessments, it’s difficult to provide accurate information about the safety and hazards associated with this compound .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential areas of interest could include its reactivity, its potential uses in chemical synthesis or materials science, and any bioactive properties it might have .

Properties

IUPAC Name

methyl 2-[6-[(2-chlorobenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O5/c1-32-18-10-7-16(8-11-18)23-14-24(34-15-25(30)33-2)20-13-17(9-12-22(20)29-23)28-26(31)19-5-3-4-6-21(19)27/h3-14H,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXOACKGWRACKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Cl)C(=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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